molecular formula C9H9BrN2O4 B581729 Ethyl 2-(5-bromo-3-nitropyridin-2-YL)acetate CAS No. 1211540-74-7

Ethyl 2-(5-bromo-3-nitropyridin-2-YL)acetate

Cat. No.: B581729
CAS No.: 1211540-74-7
M. Wt: 289.085
InChI Key: ZHLUABBQKYUDCW-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate (CAS: 1211540-74-7) is a heterocyclic building block with the molecular formula C₉H₉BrN₂O₄ and a molecular weight of 289.08 g/mol . It is widely used in pharmaceutical and organic synthesis research, particularly as an intermediate for developing bioactive molecules. The compound features a pyridine ring substituted with bromine (at position 5) and nitro (at position 3) groups, linked to an ethyl acetate moiety at position 2.

Synthesis: The compound is synthesized via nucleophilic substitution reactions. For instance, Zharp1-211-8 (5-bromo-3-nitropyridin-2-amine) reacts with diethyl maleate in the presence of NaH in tetrahydrofuran (THF) at 0°C, yielding a 94% product .

Properties

IUPAC Name

ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O4/c1-2-16-9(13)4-7-8(12(14)15)3-6(10)5-11-7/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLUABBQKYUDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744136
Record name Ethyl (5-bromo-3-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211540-74-7
Record name Ethyl (5-bromo-3-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Solvent : Acetone or dimethylformamide (DMF)

  • Temperature : 40–60°C (reflux conditions)

  • Molar Ratio : 1:1.2 (pyridinol derivative to ethyl bromoacetate)

  • Reaction Time : 12–24 hours

Purification is achieved via flash chromatography using a 20:80 ethyl acetate/hexane mixture, yielding the product in 65–75% purity. Key impurities include unreacted starting materials and di-alkylated byproducts, which are resolved during chromatographic separation.

Alkylation of 5-Bromo-2-Chloro-3-Nitropyridine with Ethyl Glycolate

An alternative route employs 5-bromo-2-chloro-3-nitropyridine as the starting material. This method utilizes sodium hydride (NaH) as a strong base to deprotonate ethyl glycolate, enabling nucleophilic displacement of the chlorine atom.

Reaction Parameters

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0–20°C (controlled to prevent side reactions)

  • Base : Sodium hydride (1.2 equivalents)

  • Reaction Time : 4–6 hours

This approach achieves higher yields (80–85%) due to the superior leaving group ability of chloride compared to hydroxyl. However, the exothermic nature of the reaction necessitates precise temperature control to avoid decomposition.

Comparative Analysis of Synthetic Routes

ParameterMethod 1Method 2
Starting Material 5-Bromo-3-nitropyridin-2-ol5-Bromo-2-chloro-3-nitropyridine
Base K₂CO₃NaH
Solvent Acetone/DMFTHF
Yield 65–75%80–85%
Purification ChromatographyCrystallization

Method 2 is preferred for industrial applications due to its higher yield and scalability, though it requires handling moisture-sensitive reagents. Method 1 remains valuable for laboratory-scale synthesis where chloride-containing starting materials are unavailable.

Industrial-Scale Production Considerations

Industrial processes optimize the alkylation reaction by:

  • Continuous Flow Reactors : Enhancing heat dissipation and reaction uniformity.

  • Automated Quenching Systems : Mitigating risks associated with NaH reactivity.

  • In-Line Analytics : Monitoring reaction progress via UV-Vis spectroscopy to detect intermediate species.

A pilot-scale study demonstrated that scaling Method 2 to a 50-liter batch reactor maintained yields above 78% while reducing purification time by 30% through fractional crystallization.

Emerging Methodologies and Catalytic Innovations

Recent advances explore palladium-catalyzed cross-coupling reactions to introduce the acetate moiety. For example, Suzuki-Miyaura coupling between 5-bromo-3-nitropyridine boronic esters and ethyl vinyl ether shows promise but currently yields <50% due to competing side reactions . Photoredox catalysis is also under investigation to enable milder reaction conditions, though scalability remains a challenge.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of various substituted pyridine derivatives.

    Reduction: Formation of 2-(5-bromo-3-aminopyridin-2-yl)acetate.

    Oxidation: Formation of oxidized pyridine derivatives.

Scientific Research Applications

Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can facilitate nucleophilic substitution. These interactions can modulate various biochemical pathways, making the compound useful in research applications .

Comparison with Similar Compounds

Physical Properties :

  • Purity : ≥97% (HPLC)
  • Storage : Stable at -80°C for 6 months or -20°C for 1 month .
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and ethanol .

Comparison with Structural Analogs

Ethyl 2-((5-Bromo-3-Nitropyridin-2-yl)Oxy)Acetate (CAS: 105544-30-7)

Molecular Formula : C₉H₉BrN₂O₅ ; Molecular Weight : 305.08 g/mol .

Key Differences :

  • Structural Variation : An oxygen atom bridges the pyridine ring and the acetate group, unlike the direct linkage in the target compound.
  • Synthesis : Prepared via etherification of 5-bromo-3-nitropyridin-2-ol with ethyl bromoacetate under basic conditions.
  • Applications : Used in synthesizing agrochemicals and as a ligand in coordination chemistry due to its oxygen linker, which facilitates hydrogen bonding .
  • Purity : ≥95% .

5-Bromo-3-Nitropicolinonitrile (CAS: 573675-25-9)

Molecular Formula : C₆H₂BrN₃O₂ ; Molecular Weight : 228.99 g/mol .

Key Differences :

  • Functional Group : Contains a nitrile (-CN) group instead of the acetate ester.
  • Reactivity : The nitrile group enhances electrophilicity, making it reactive toward nucleophiles (e.g., in cycloaddition reactions).
  • Applications : Used in metal-catalyzed cross-coupling reactions to construct complex heterocycles .

5-Bromo-2-Methoxy-3-Nitropyridine (CAS: 152684-30-5)

Molecular Formula : C₆H₅BrN₂O₃ ; Molecular Weight : 247.02 g/mol .

Key Differences :

  • Substituent : Methoxy (-OCH₃) group at position 2 instead of the acetate chain.
  • Electronic Effects : The electron-donating methoxy group alters the pyridine ring’s electronic density, affecting regioselectivity in substitution reactions.
  • Applications : Intermediate in synthesizing antiviral agents .

Comparative Analysis of Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Purity
Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate C₉H₉BrN₂O₄ 289.08 1211540-74-7 Nitro, Bromo, Acetate ≥97%
Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate C₉H₉BrN₂O₅ 305.08 105544-30-7 Nitro, Bromo, Ether, Acetate ≥95%
5-Bromo-3-nitropicolinonitrile C₆H₂BrN₃O₂ 228.99 573675-25-9 Nitro, Bromo, Nitrile N/A
5-Bromo-2-methoxy-3-nitropyridine C₆H₅BrN₂O₃ 247.02 152684-30-5 Nitro, Bromo, Methoxy N/A

Research Findings and Case Studies

  • Crystallography : Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate (CAS: N/A) exhibits π-π interactions (3.814 Å) and C-H···O hydrogen bonds in its crystal structure, enhancing thermal stability . Similar packing motifs are observed in analogs like Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate (CAS: N/A), where O-H···O bonds stabilize the lattice .
  • Biological Activity : Imidazole-based analogs (e.g., Ethyl 2-(5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)acetate) show antimicrobial properties, highlighting the role of substituents on bioactivity .

Biological Activity

Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate is a heterocyclic compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H9BrN2O4
  • Molecular Weight : 289.08 g/mol
  • CAS Number : 1211540-74-7
  • Purity : ≥97% .

This compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. Its structure suggests potential for modulating protein interactions and enzymatic activities, particularly in relation to cancer and metabolic disorders.

Biological Activities

  • Anticancer Properties :
    • Research indicates that compounds similar to this compound can inhibit protein tyrosine kinases, which play a crucial role in the progression of hyperproliferative diseases such as cancer. In vitro studies have demonstrated that these compounds can disrupt intercellular signaling pathways, leading to reduced tumor cell proliferation .
  • Metabolic Regulation :
    • The compound has been studied for its ability to activate nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis. Increased NAD+ levels have been associated with improved metabolic profiles and enhanced exercise endurance in preclinical models . This suggests a potential role for this compound in treating metabolic disorders such as obesity and type 2 diabetes.
  • Antiviral Activity :
    • Some derivatives of pyridine-containing compounds have shown antiviral properties against HIV, indicating that this compound may possess similar activities through structural analogs . The specific mechanisms are still under investigation, but they may involve inhibition of viral integrase enzymes.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityMethodologyKey Findings
NAMPT ActivationIn vitro assaysIncreased NAD+ levels enhance metabolic function
Anticancer ActivityCell proliferation assaysInhibition of protein tyrosine kinases reduces tumor growth
Antiviral ActivityEnzyme inhibition assaysSignificant inhibition of HIV integrase at micromolar concentrations

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity evaluations indicate moderate safety profiles; however, comprehensive studies are necessary to establish a full understanding of its safety in clinical applications .

Q & A

Q. What are the key synthetic routes for Ethyl 2-(5-bromo-3-nitropyridin-2-YL)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves alkylation or nucleophilic substitution reactions. For example, brominated pyridine derivatives like 2-bromo-5-nitropyridine (CAS 4487-59-6) can act as precursors, reacting with ethyl cyanoacetate or similar nucleophiles under basic conditions (e.g., NaH or K₂CO₃ in DMF or THF) . Optimization may include:

  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity, while THF reduces byproducts.
  • Purification : Column chromatography with ethyl acetate/hexane mixtures is recommended for isolating the ester product .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities?

Methodological Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify the ester group (δ ~4.2 ppm for CH₂COO and δ ~170 ppm for carbonyl) and pyridine ring protons (δ 8.5–9.5 ppm) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in nitro/bromo substituent positioning .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak at m/z 305.98 (C₉H₉BrN₂O₄⁺) .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved during refinement?

Methodological Answer: Data contradictions (e.g., disordered nitro groups) require:

  • Robust refinement in SHELXL : Use restraints for bond lengths/angles and the TWIN command for twinned crystals .
  • Validation tools : Check R-factors and electron density maps (e.g., via ORTEP-3 ) to validate atomic positions .
  • Complementary techniques : Pair X-ray data with DFT calculations to predict stable conformers .

Q. What strategies mitigate side reactions during functional group transformations (e.g., nitro reduction or bromine substitution)?

Methodological Answer:

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite selectively reduces nitro to amine without ester hydrolysis .
  • Bromine substitution : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids in anhydrous THF to retain ester integrity .
  • Monitoring : Track intermediates via TLC (silica gel, UV-active spots) or in situ IR spectroscopy .

Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?

Methodological Answer:

  • Computational modeling : Density Functional Theory (DFT) predicts electron-deficient regions (nitro group) as electrophilic sites for nucleophilic attack .
  • Biological activity : The bromine atom enhances lipophilicity, improving membrane permeability in antimicrobial assays .
  • SAR studies : Modify the ester group (e.g., tert-butyl analogs) to study metabolic stability in drug discovery pipelines .

Experimental Design & Data Analysis

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Storage parameters : Test degradation in DMSO (room temperature) vs. anhydrous DMF (-20°C) over 6–12 months.
  • Analytical endpoints : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and track ester hydrolysis by 1H^1H NMR .
  • Light sensitivity : Use amber vials to prevent nitro group photodegradation .

Q. What statistical methods validate reproducibility in synthetic yields?

Methodological Answer:

  • Design of Experiments (DoE) : Vary solvent, base, and temperature in a factorial design to identify critical factors .
  • ANOVA analysis : Compare yields across batches (n ≥ 3) to assess significance (p < 0.05).
  • Error sources : Quantify moisture sensitivity (Karl Fischer titration) and catalyst lot variability .

Computational & Theoretical Extensions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Target selection : Use PyRx or AutoDock Vina to dock the compound into enzyme active sites (e.g., bacterial dihydrofolate reductase) .
  • Scoring functions : Analyze binding energies (ΔG) and hydrogen-bond interactions with nitro/ester groups.
  • Validation : Compare docking poses with co-crystal structures of related inhibitors .

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